molecular formula C13H9NO4 B8343039 5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid

5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid

Cat. No.: B8343039
M. Wt: 243.21 g/mol
InChI Key: RNLKZNUNWYKYRF-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

5-methyl-4-oxopyrano[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C13H9NO4/c1-14-8-5-3-2-4-7(8)12-11(14)9(15)6-10(18-12)13(16)17/h2-6H,1H3,(H,16,17)

InChI Key

RNLKZNUNWYKYRF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5.40g (0.020 mole) of ethyl 4,5-dihydro-5-methyl-4-oxopyrano [3,2-b]indole-2-carboxylate in 80ml of 1% aqueous sodium hydroxide was stirred at room temperature for 30 min. The nearly one-phase mixture was extracted twice with 50ml CH2Cl2 and the aqueous layer was cooled in ice and acidified with 4N HCl. The gelatinous yellow crude product was filtered, digested for a few minutes on a steam bath with 100ml hot water and then re-filtered. Recrystallization from ab. EtOH gave yellow needles of mpt. 280°-dec.
Quantity
5.4 g
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80 mL
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Synthesis routes and methods II

Procedure details

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